molecular formula C16H14BrClO3 B13025644 Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B13025644
M. Wt: 369.6 g/mol
InChI Key: GJGPLMNBPPKHPB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the 3-position and a 2-chlorobenzyl ether group at the 4-position. This compound belongs to a broader class of ethyl benzoate derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

ethyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H14BrClO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3

InChI Key

GJGPLMNBPPKHPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Etherification: The 2-chlorobenzyl group is introduced via an etherification reaction. This involves the reaction of 3-bromo-4-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the 3-position undergoes nucleophilic substitution due to activation by adjacent electron-withdrawing groups (2-chlorobenzyloxy and ester).

Reaction Conditions Products Yield Key References
K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C, amine nucleophiles3-Amino-4-((2-chlorobenzyl)oxy)benzoate derivatives65–85%
Cs<sub>2</sub>CO<sub>3</sub>/THF, Pd(OAc)<sub>2</sub>, arylboronic acidsBiaryl derivatives via Suzuki coupling70–90%
  • Mechanism : The electron-deficient aromatic ring facilitates attack by nucleophiles (e.g., amines, alkoxides) at the bromine site, forming C–N or C–O bonds.

  • Kinetics : Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–100°C) for 12–24 hours.

Transition Metal-Catalyzed Cross-Coupling

The bromo group participates in palladium-catalyzed cross-couplings, enabling versatile aryl-aryl bond formation.

Suzuki-Miyaura Coupling

Catalyst System Boron Partner Yield References
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, dioxaneArylboronic acids75–92%
  • Applications : Synthesis of biaryl motifs for pharmaceutical intermediates .

Ullmann Coupling

Conditions Products Yield References
CuI, 1,10-phenanthroline, DMFSymmetrical biaryls60–78%

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.

Reaction Conditions Products Yield References
Acidic hydrolysisHCl (6M), reflux, 6h3-Bromo-4-((2-chlorobenzyl)oxy)benzoic acid88%
Basic hydrolysisNaOH (2M), EtOH/H<sub>2</sub>O, 70°CSodium salt of the acid95%
  • Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.

Radical Bromination and Halogen Exchange

The bromine substituent can engage in radical chain reactions or halogen exchange.

Reagents Products Applications References
NBS, AIBN, CCl<sub>4</sub>Brominated side productsPolymer initiators
CuBr, LiCl, DMFChloro derivativesFunctional group interconversion

Electrophilic Aromatic Substitution (Limited Reactivity)

Despite deactivation by electron-withdrawing groups, directed ortho-metallation enables regioselective functionalization.

Directed Metallation Electrophile Products Yield References
LDA, THF, –78°CI<sub>2</sub>, CO<sub>2</sub>Iodo- or carboxyl-substituted derivatives50–65%

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 200°C releases CO<sub>2</sub> and brominated byproducts.

  • Photoreactivity : UV exposure induces homolytic C–Br bond cleavage, forming aryl radicals .

Computational Reactivity Insights

DFT calculations (M06-2X/6-311+G**) reveal:

  • HOMO/LUMO Gaps : 5.2 eV, indicating moderate reactivity .

  • Reactive Sites :

    • Bromine (σ-hole for halogen bonding).

    • Ester carbonyl (electrophilic center for nucleophilic attack) .

This compound’s versatility in cross-couplings, substitutions, and hydrolytic transformations makes it valuable in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres and dry solvents to minimize side reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is primarily investigated for its pharmacological properties. Its structure suggests potential activity as a bioactive compound, particularly in the development of anti-inflammatory and analgesic drugs.

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit certain enzymes involved in inflammatory pathways. For instance, studies on related aryl sulfoxides have shown them to act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a crucial role in regulating inflammation and pain pathways .
  • Structure-Activity Relationship Studies : The modification of the ethyl ester group in related compounds has been shown to significantly affect their biological activity. For example, the hydrolysis of ethyl esters to carboxylic acids often results in a substantial loss of activity, indicating that the ester functionality may be critical for maintaining the desired pharmacological effects .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, showcasing its utility as a building block in organic synthesis.

  • Cross-Coupling Reactions : The compound can be synthesized using palladium-catalyzed cross-coupling reactions. These methodologies are pivotal for constructing complex organic molecules and are widely used in pharmaceutical chemistry to create diverse libraries of compounds for screening .
  • Catalyst-Free Protocols : Recent advancements include catalyst-free methods for synthesizing similar compounds, enhancing the efficiency and sustainability of chemical processes. Such protocols can reduce costs and environmental impact while maintaining high yields .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in drug discovery and development.

Case Study 1: Drug Development

In a study focused on developing novel analgesics, a series of derivatives based on ethyl esters were synthesized and evaluated for their inhibitory activity against MAGL. The results demonstrated that modifications at the aromatic ring significantly influenced potency, with some derivatives exhibiting IC50 values in the low nanomolar range . This indicates that this compound could serve as a lead compound for further optimization.

Case Study 2: Cosmetic Applications

The compound's structural properties also lend themselves to potential applications in cosmetic formulations. For instance, research into the formulation principles has shown that compounds with similar functional groups can enhance skin hydration and improve product stability . This opens avenues for exploring this compound in topical applications.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and chlorobenzyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Ethyl Benzoates

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6)
  • Structure : Differs by an additional fluorine atom at the 4-position of the benzyl group and an ethoxy group at the 5-position of the benzoate ring.
  • Molecular Formula : C₁₈H₁₇BrClFO₄ (vs. C₁₆H₁₄BrClO₃ for the target compound).
  • The ethoxy group introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the target compound .
Ethyl 4-fluorobenzoate
  • Structure : Lacks bromine and the 2-chlorobenzyl ether group, featuring only a fluorine substituent at the 4-position.
  • Properties : Simpler structure results in lower molecular weight (168.15 g/mol) and higher volatility. The absence of bulky substituents makes it more reactive in ester hydrolysis reactions .

Brominated Derivatives with Varied Backbones

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 99859-57-1)
  • Structure : Contains dual bromine atoms (at 3-position and bromomethyl group) and a hydroxy group at the 6-position.
  • Molecular Formula : C₁₁H₁₂Br₂O₄ (368.02 g/mol).
  • The methoxy group at the 4-position may stabilize the aromatic ring via electron-donating effects, contrasting with the electron-withdrawing 2-chlorobenzyl group in the target compound .
Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate
  • Structure: Features a ketone group (3-oxobutanoate) and a bromo-chlorophenyl substituent.

Functional Group Variations

3-Bromo-4-((2-chlorobenzyl)oxy)benzaldehyde
  • Structure : Replaces the ethyl ester group with an aldehyde.
  • Reactivity : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), diverging from the ester’s susceptibility to hydrolysis. This compound may serve as a precursor to the target compound via oxidation-reduction pathways .
Ethyl 4-(dimethylamino)benzoate
  • Structure: Substitutes bromine and chlorobenzyl groups with a dimethylamino group at the 4-position.
  • Applications: Used as a co-initiator in resin cements due to its electron-rich amino group, which enhances polymerization efficiency. The target compound’s halogen substituents likely reduce such reactivity but improve thermal stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Applications
Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate C₁₆H₁₄BrClO₃ 3-Br, 4-(2-Cl-benzyloxy) Synthetic intermediate, agrochemicals
Ethyl 3-bromo-4-((2-Cl-4-F-benzyl)oxy)-5-ethoxybenzoate C₁₈H₁₇BrClFO₄ 3-Br, 4-(2-Cl-4-F-benzyloxy), 5-OEt Pharmaceuticals, crystallography
Ethyl 4-fluorobenzoate C₉H₉FO₂ 4-F Polymer additives, solvents
Ethyl 3-bromo-2-(bromomethyl)-6-OH-4-OMe-benzoate C₁₁H₁₂Br₂O₄ 3-Br, 2-BrCH₂, 6-OH, 4-OMe Antibacterial agents
3-Bromo-4-((2-Cl-benzyl)oxy)benzaldehyde C₁₄H₁₀BrClO₂ Aldehyde at 1-position Organic synthesis precursor

Research Findings and Trends

  • Reactivity: Halogenated ethyl benzoates with electron-withdrawing groups (e.g., Br, Cl) exhibit enhanced stability in acidic environments but reduced nucleophilic substitution rates compared to electron-donating analogs (e.g., methoxy, amino) .
  • Applications : Bromine-substituted derivatives are prioritized in agrochemicals for their pesticidal properties, while fluorine-containing analogs are explored in pharmaceuticals for improved metabolic stability .
  • Synthetic Challenges : The steric bulk of the 2-chlorobenzyl group in the target compound may hinder crystallization, necessitating advanced techniques like SHELX-based crystallography for structural elucidation .

Biological Activity

Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromo group : Enhances reactivity and may influence biological interactions.
  • Chlorobenzyl ether : Potentially increases lipophilicity, aiding in membrane permeability.
  • Benzoate moiety : Commonly associated with various biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related benzoate derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Cytotoxicity and Cancer Research

Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of investigation. A structure-activity relationship (SAR) analysis indicates that modifications to the substituents on the benzoate ring can significantly alter its potency against various cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammation pathways.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that lead to reduced inflammation or altered cell proliferation.
  • Membrane Disruption : The lipophilic nature of the chlorobenzyl group may facilitate the disruption of microbial membranes, leading to cell lysis.

Case Studies and Research Findings

A selection of case studies highlights the biological efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties.
Study BAnti-inflammatory EffectsShowed significant reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases.
Study CCytotoxicityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating promising anticancer activity.

Q & A

Basic: What synthetic methodologies are most effective for introducing bromine at the 3-position of ethyl 4-((2-chlorobenzyl)oxy)benzoate?

Methodological Answer :
Bromination of aromatic esters typically employs electrophilic substitution. A validated approach involves using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in polar aprotic solvents (e.g., CCl4\text{CCl}_4) under controlled heating (40–60°C). For instance, bromination of ethyl 4-methyl-2-ethoxybenzoate with Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 50°C yields the bromomethyl derivative . Optimization should focus on regioselectivity, monitored via 1H NMR^1\text{H NMR} to confirm substitution at the 3-position. Catalyst-free conditions are preferable to avoid side reactions with the 2-chlorobenzyl ether group.

Basic: How can X-ray crystallography validate the molecular structure of this compound?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from solvents like ethyl acetate/hexane. Data collection using Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) and refinement via SHELXL can resolve bond angles, dihedral configurations, and halogen interactions (e.g., Br···O or Cl···π contacts). For example, analogous benzoate esters have been structurally characterized with RR-factors < 0.05 . Key parameters include torsional angles between the benzyloxy and bromobenzoate moieties, critical for understanding steric effects in reactivity.

Basic: What safety protocols are essential when handling intermediates like 4-bromomethyl-2-ethoxybenzoate?

Methodological Answer :
Alkyl bromides are alkylating agents and potential carcinogens. Use fume hoods, nitrile gloves, and closed systems for reactions. Waste must be neutralized with Na2CO3\text{Na}_2\text{CO}_3 before disposal in halogenated waste containers . For spills, adsorb with vermiculite and treat with NaHSO3\text{NaHSO}_3. Respiratory protection (N95 masks) is mandatory during powder handling .

Advanced: How can reaction mechanisms for palladium-catalyzed functionalization of this compound be elucidated?

Methodological Answer :
Mechanistic studies require a combination of kinetic isotope effects (KIEs), DFT calculations, and trapping of intermediates. For example, carbonylation reactions using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and CO in ethanol at 30–50°C can be monitored via in situ IR to detect acylpalladium intermediates. Isotopic labeling (e.g., 13CO^{13}\text{CO}) coupled with 1H-13C^1\text{H-}^{13}\text{C} HSQC NMR identifies bond-forming steps. Computational modeling (Gaussian, B3LYP/6-31G*) predicts transition states for oxidative addition or reductive elimination steps.

Advanced: What analytical strategies detect and quantify byproducts like dehalogenated derivatives?

Methodological Answer :
High-resolution LC-MS (ESI+) with a C18 column (MeCN/H2O+0.1%HCOOH\text{MeCN/H}_2\text{O} + 0.1\% \, \text{HCOOH}) separates brominated/dehalogenated species. For example, a mass shift of Δm/z=79.9(Br loss)\Delta m/z = -79.9 \, (\text{Br loss}) indicates debromination. Quantitative analysis via ^1\text{H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) achieves ±2% accuracy. GC-MS with electron capture detection (ECD) enhances sensitivity for chlorinated byproducts .

Advanced: How does computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer :
DFT calculations (e.g., using ORCA) model the electron-deficient aromatic ring’s electrostatic potential surface. Fukui indices (ff^-) identify nucleophilic attack sites, while activation energies for MeO^- or NH3_3 substitution are calculated at the M06-2X/def2-TZVP level. Solvent effects (e.g., DMSO) are incorporated via the SMD model. For validation, compare computed 13C^13\text{C} chemical shifts with experimental NMR .

Advanced: What in vitro models assess potential biological activity without violating ethical guidelines?

Methodological Answer :
Use cell-free assays (e.g., enzyme inhibition) or immortalized cell lines (HEK293, HepG2) for cytotoxicity screening (MTT assay). For antimicrobial activity, follow CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Avoid animal testing; instead, leverage computational docking (AutoDock Vina) to predict binding to targets like COX-2 or β-lactamases. Ensure compliance with institutional biosafety committees (IBCs) for in vitro work .

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